N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a dimethylamino group and a pyrimidine ring substituted with an ethyl and a fluorine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine and pyrimidine rings, followed by the introduction of the dimethylamino, ethyl, and fluorine substituents. The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or dimethylformamide (DMF). For instance, the dimethylamino group can be introduced via a diazotization reaction in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA-binding agent and its effects on cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to specific sites on DNA, altering its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Shares a similar pyridine-pyrimidine structure but lacks the dimethylamino and ethyl substituents.
N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phényl)propanamide: Contains a dimethylamino group but has different substituents on the pyrimidine ring.
Uniqueness
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. The presence of the dimethylamino group enhances its nucleophilicity, while the fluorine atom increases its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-6-ethyl-5-fluoropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5/c1-4-11-12(15)13(19-9-18-11)17-8-10-6-5-7-16-14(10)20(2)3/h5-7,9H,4,8H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZATWZDUDICRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=C(N=CC=C2)N(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.